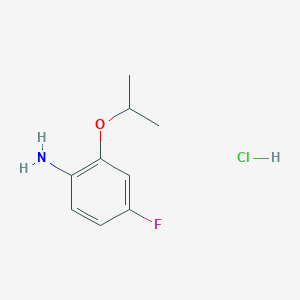

4-Fluoro-2-isopropoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZWKQHIDWNMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661204 | |

| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-47-7 | |

| Record name | Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluoro-2-isopropoxyaniline hydrochloride physical properties

An In-depth Technical Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride: Properties, Handling, and Analytical Characterization

Introduction

This compound (CAS No: 380430-47-7) is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. As a fluorinated aromatic amine, it serves as a crucial building block in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs). The presence of a fluorine atom can modulate the metabolic stability, lipophilicity, and binding affinity of a parent molecule, while the isopropoxy and amine groups offer versatile handles for further chemical modification.

This guide provides a comprehensive overview of the core physical properties, safety and handling protocols, and analytical methodologies pertinent to this compound, tailored for researchers and scientists in a drug development setting.

Part 1: Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a research chemical are paramount for its appropriate storage, handling, and application in synthetic chemistry. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 380430-47-7 | [1][2] |

| Molecular Formula | C₉H₁₃ClFNO | [1][2][3] |

| Molecular Weight | 205.66 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Purity | Typically supplied at ≥98% purity | [1] |

| Boiling Point | 237°C at 760 mmHg (Note: This value is likely for the free base form, as hydrochloride salts typically decompose at high temperatures before boiling.) | [1] |

| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride; 4-Fluoro-2-isopropoxyaniline, HCl; Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride | [1] |

| InChI Key | BRZWKQHIDWNMHI-UHFFFAOYSA-N |

Part 2: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following GHS hazard information has been reported:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

Related compounds are also classified as H312 (Harmful in contact with skin) and H332 (Harmful if inhaled), so caution is warranted.

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] Avoid breathing dust.

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

Storage Recommendations

There are varied recommendations for the storage of this compound, likely depending on the desired shelf-life and purity requirements. A consolidated best-practice approach is as follows:

-

Short-Term (weeks): Store in a cool (2-8°C), dry, and well-ventilated place.[5]

-

Long-Term (months to years): For maximum stability, store at -20°C.[2][6]

-

General Conditions: Keep the container tightly sealed to prevent moisture ingress.[1] Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air exposure.[5]

Part 3: Analytical Characterization Workflows

Verifying the identity and purity of starting materials is a cornerstone of scientific integrity in drug development. While specific validated monographs for this compound are not publicly available, standard analytical techniques for aromatic amines can be readily applied.

Workflow for Quality Control of a Research Chemical

The following diagram outlines a typical workflow for the quality control (QC) assessment of an incoming research chemical like this compound.

Caption: Figure 1: General QC Workflow for Research Chemicals

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.

Expertise & Causality:

-

Method: Reverse-phase HPLC is chosen because it is adept at separating small organic molecules of moderate polarity.

-

Column: A C18 column is a robust, general-purpose choice for separating aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) is used. The acetonitrile is the organic modifier that elutes the compound. The TFA is an ion-pairing agent that sharpens the peak shape of the protonated amine, improving resolution and reproducibility.

-

Detector: UV detection is selected because the aniline's aromatic ring possesses a strong chromophore, making it easily detectable.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.

-

Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm.

-

-

Analysis:

-

Inject the prepared sample.

-

Integrate the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

-

Protocol: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for confirming the identity of the compound by analyzing its free base form. The acidic hydrochloride salt is not suitable for direct GC analysis.

Expertise & Causality:

-

Method: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. It provides both retention time information (from GC) and a mass fragmentation pattern (from MS), which acts as a molecular fingerprint.

-

Sample Preparation: The sample must be neutralized to its free base form, which is more volatile than the hydrochloride salt, allowing it to travel through the GC column.

-

Injector Temperature: The injector must be hot enough to vaporize the sample instantly without causing thermal degradation.[7]

Step-by-Step Methodology:

-

Sample Preparation (Neutralization):

-

Dissolve ~1-2 mg of the hydrochloride salt in 1 mL of methanol.

-

Add a small amount of a volatile base, such as triethylamine or a dilute ammonium hydroxide solution, to neutralize the HCl.

-

Alternatively, perform a liquid-liquid extraction: dissolve the salt in water, basify with sodium bicarbonate, and extract the free base into a volatile organic solvent like ethyl acetate or dichloromethane. Dry the organic layer with sodium sulfate.

-

-

Instrumentation & Conditions:

-

GC-MS System: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

-

Injector Temperature: 250°C.[7]

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.[7]

-

Hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Scan Range: m/z 40-400.

-

-

-

Analysis:

-

Inject the prepared sample.

-

The resulting mass spectrum should be compared to a reference spectrum if available, or analyzed for characteristic fragments corresponding to the structure of 4-fluoro-2-isopropoxyaniline (free base molecular weight: 169.2 g/mol ).[8]

-

References

- SAFETY D

- SAFETY D

- CAS 380430-47-7 | this compound. Synblock.

- SAFETY DATA SHEET. (2016-09-09). Spectrum Chemical.

- SAFETY D

- SAFETY D

- 380430-47-7|this compound. BLD Pharm.

- 4-Fluoro-2-isopropoxyaniline, HCl - Data Sheet.

- 380430-47-7|this compound. BIOFOUNT.

- 2-Fluoro-4-isopropoxyaniline. PubChem.

- This compound | 380430-47-7. Sigma-Aldrich.

- This compound (C9H12FNO). PubChemLite.

- 4-fluoro IPV (hydrochloride). Cayman Chemical.

- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.

- This compound. Oakwood Chemical.

Sources

- 1. CAS 380430-47-7 | this compound - Synblock [synblock.com]

- 2. usbio.net [usbio.net]

- 3. This compound [oakwoodchemical.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Fluorinated Aniline Building Block

An In-Depth Technical Guide to 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS 380430-47-7): A Key Intermediate in Modern Drug Discovery

This compound, identified by CAS number 380430-47-7, is a highly functionalized aromatic amine that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its strategic importance lies in the specific arrangement of its substituents: a fluorine atom, an isopropoxy group, and an aniline moiety. This unique combination offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.

The aniline nitrogen serves as a crucial nucleophile and a hydrogen bond donor, essential for interacting with biological targets.[3] The presence of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity (pKa) of the aniline group.[3][4] Simultaneously, the isopropoxy group provides steric bulk and lipophilicity, which can be optimized to improve oral bioavailability and tailor the molecule's interaction within a protein's binding pocket. Consequently, this compound is frequently employed in the development of targeted therapies, particularly kinase inhibitors for oncological and inflammatory diseases.[3][5]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the synthesis, characterization, applications, and handling of this key synthetic building block.

Core Chemical & Physical Properties

A precise understanding of the compound's fundamental properties is the starting point for its effective utilization in any synthetic campaign. The data below is compiled from various chemical suppliers and databases.[6][7][8]

| Property | Value |

| CAS Number | 380430-47-7 |

| Molecular Formula | C₉H₁₃ClFNO |

| Molecular Weight | 205.66 g/mol [6][8] |

| IUPAC Name | 4-Fluoro-2-(propan-2-yloxy)aniline hydrochloride |

| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride[6] |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| InChI Key | BRZWKQHIDWNMHI-UHFFFAOYSA-N |

Synthesis and Purification: A Strategic Approach

While multiple proprietary synthesis routes exist, a common and logical approach involves a multi-step sequence starting from readily available precursors. The following represents a plausible and illustrative synthetic strategy based on established organic chemistry principles, such as nucleophilic aromatic substitution (SNAr) and nitro group reduction.

Illustrative Synthetic Pathway

A logical pathway begins with a doubly activated aromatic ring, such as 1,2,4-trifluoronitrobenzene. The fluorine atoms are excellent leaving groups for SNAr, and their positions relative to the electron-withdrawing nitro group dictate the regioselectivity of the substitutions.

-

Step 1: Regioselective Isopropoxylation. The fluorine at the C-2 position is highly activated by the ortho-nitro group, making it susceptible to nucleophilic attack. Reaction with sodium isopropoxide in an appropriate solvent like isopropanol or THF selectively displaces this fluorine to install the isopropoxy ether.

-

Step 2: Nitro Group Reduction. The resulting nitro-intermediate is then reduced to the primary aniline. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and efficient method for this transformation.[9] Other reducing agents like tin(II) chloride or iron in acidic media can also be employed.

-

Step 3: Hydrochloride Salt Formation. The final freebase, 4-fluoro-2-isopropoxyaniline, is often converted to its hydrochloride salt to improve stability and handling. This is typically achieved by dissolving the freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of hydrogen chloride.

General Experimental Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

-

Isopropoxylation: To a solution of sodium isopropoxide (1.1 eq) in anhydrous isopropanol, add 1,2,4-trifluoronitrobenzene (1.0 eq) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the reaction, quench with water, and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude nitro-intermediate from the previous step in ethanol or methanol. Add 5-10 mol% Pd/C catalyst. Pressurize the reaction vessel with hydrogen gas (typically 3-4 atm) and stir vigorously at room temperature.[10] Monitor the reaction until completion. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purification & Salt Formation: Purify the crude aniline freebase using column chromatography on silica gel.[11] Combine the pure fractions and remove the solvent. Dissolve the purified freebase in anhydrous diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is critical to confirm the structural integrity and purity of the synthesized material before its use in subsequent research and development activities.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons, the isopropoxy methine and methyl groups, and the amine protons. The carbon NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight of the freebase (169.2 g/mol ).[12][13] Techniques like GC-MS or LC-MS can provide this information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase method is typically suitable for this class of molecules.[14]

Exemplary HPLC Method for Purity Analysis

This protocol serves as a starting point for method development.[14]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile to 0.5 mg/mL |

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a quintessential building block for the synthesis of small-molecule kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15]

The aniline portion of the molecule is frequently used to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a common anchoring point for many Type I and Type II inhibitors.[3] The fluoro and isopropoxy groups then project into different pockets of the active site, where they can be used to achieve potency and selectivity for the target kinase over other kinases in the human kinome. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance drug-like properties.[4]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. The information below is a summary of common hazards and recommended practices derived from safety data sheets (SDS).[16][17][18][19]

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[16][18]

-

Personal Protective Equipment: Wear appropriate PPE, including:

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16][17]

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[16]

-

Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air or moisture.

-

Incompatibilities: Keep away from strong oxidizing agents.

References

-

Ivy Fine Chemicals. This compound [CAS: 380430-47-7]. [Link]

-

Cenmed Enterprises. 4-Fluoro-2-isopropoxyaniline (C007B-523295). [Link]

-

Angene. This compound | 380430-47-7. [Link]

-

BIOFOUNT. 380430-47-7|this compound. [Link]

-

Acros Organics. SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. [Link]

-

PubChemLite. This compound (C9H12FNO). [Link]

-

PubChem - NIH. 4-Isopropoxyaniline | C9H13NO. [Link]

-

MySkinRecipes. 4-Fluoro-2-isopropoxyaniline. [Link]

-

PubChem. 2-Fluoro-4-isopropoxyaniline | C9H12FNO. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

-

Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

-

PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

-

MDPI. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]

-

Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Amerigo Scientific. 4-Isopropoxyaniline hydrochloride. [Link]

- Google Patents.

Sources

- 1. parchem.com [parchem.com]

- 2. 4-Fluoro-2-isopropoxyaniline [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 380430-47-7 | this compound - Synblock [synblock.com]

- 7. Angene - this compound | 380430-47-7 | MFCD01632194 | AG00C0XX [japan.angenechemical.com]

- 8. usbio.net [usbio.net]

- 9. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 10. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. cenmed.com [cenmed.com]

- 13. PubChemLite - this compound (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

4-Fluoro-2-isopropoxyaniline hydrochloride molecular structure

An In-depth Technical Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 380430-47-7), a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details the compound's molecular structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical methodologies for its characterization. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the molecule's behavior and application.

Introduction: A Versatile Building Block

Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. Among these, this compound has emerged as a valuable intermediate, prized for the specific stereoelectronic properties conferred by its substituents. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity of derivative compounds, while the ortho-isopropoxy group modulates solubility and steric profile. The hydrochloride salt form improves the compound's stability and handling characteristics, making it suitable for multi-step synthetic campaigns.[1] This guide elucidates the core structural and chemical attributes of this molecule, providing the technical foundation required for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is the cornerstone of its chemical reactivity and utility. The molecule consists of an aniline core, substituted with a fluorine atom at the para position and an isopropoxy group at the ortho position relative to the amino group. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing critical data for experimental design and safety assessments.

| Property | Value | Source |

| CAS Number | 380430-47-7 | [1][2][3] |

| Molecular Formula | C₉H₁₃ClFNO | [1][2] |

| Molecular Weight | 205.66 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [1] |

| Storage | Inert atmosphere, room temperature or -20°C | [2] |

| SMILES | CC(C)OC1=C(C=CC(=C1)F)N.Cl | [3] |

| InChI Key | BRZWKQHIDWNMHI-UHFFFAOYSA-N |

Synthesis and Purification Workflow

A robust synthetic strategy is crucial for obtaining high-purity this compound. A common and effective approach involves the catalytic reduction of a nitro-aromatic precursor. This method is chosen for its high efficiency and the commercial availability of starting materials.

Caption: Synthetic pathway for 4-Fluoro-2-isopropoxyaniline HCl.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. The causality for using a palladium on carbon (Pd/C) catalyst lies in its high activity and selectivity for nitro group reduction without affecting the fluoro-substituent or the aromatic ring.

-

Reduction of the Nitro Precursor:

-

To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C catalyst (5-10 mol%).

-

The mixture is subjected to hydrogenation (H₂) at a pressure of 3-4 atm in a Parr shaker or similar apparatus.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The choice of TLC provides a rapid, cost-effective way to track reaction progress.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite. The Celite is essential to prevent fine catalyst particles from contaminating the product.

-

The solvent is removed under reduced pressure to yield the crude 4-fluoro-2-isopropoxyaniline free base.

-

-

Formation of the Hydrochloride Salt:

-

The crude aniline is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride in diethyl ether (e.g., 2M) is added dropwise with stirring. Anhydrous conditions are critical to prevent the introduction of water, which could affect salt crystallization and purity.

-

The hydrochloride salt precipitates as a solid.

-

The solid is collected by vacuum filtration, washed with cold anhydrous ether to remove any unreacted starting material, and dried under vacuum.

-

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the molecular structure and assess the purity of the final compound. This self-validating system ensures that the synthesized material meets the required specifications.

Caption: Integrated workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectral data are based on established principles of chemical shifts and coupling constants for similar structures.[4][5]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-7.5 | m | Aromatic protons (Ar-H) |

| ~4.5-4.8 | septet | Isopropoxy CH | |

| ~1.3-1.5 | d | Isopropoxy CH₃ | |

| ~8-10 | br s | NH₃⁺ protons | |

| ¹³C | ~150-160 (d) | d, ¹JCF | C-F |

| ~140-150 | s | C-O | |

| ~110-125 (d) | d, ²JCF, ³JCF | Aromatic CH | |

| ~115-125 | s | C-NH₃⁺ | |

| ~70-75 | s | Isopropoxy CH | |

| ~20-25 | s | Isopropoxy CH₃ | |

| ¹⁹F | ~ -110 to -130 | m | Ar-F |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the free base and offers structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.[6] For routine analysis, LC-MS is employed to verify identity and purity.[7][8]

-

Expected Molecular Ion (M+H)⁺: The primary ion observed in positive mode ESI-MS would be for the free base (C₉H₁₂FNO), corresponding to an m/z of approximately 170.09.[9]

-

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL solution of the hydrochloride salt in a methanol/water (1:1) mixture.

-

Chromatography: Inject onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).[7]

-

Mobile Phase: Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acid is crucial for good peak shape and ionization efficiency.

-

Detection: Monitor via electrospray ionization (ESI) in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule, confirming its general structure.[10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 (broad) | N-H stretch | -NH₃⁺ (Ammonium) |

| 2850-3000 | C-H stretch | Aliphatic (isopropoxy) |

| ~3100 | C-H stretch | Aromatic |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1200-1250 | C-O stretch | Aryl ether |

| 1100-1200 | C-F stretch | Aryl fluoride |

Applications in Research and Development

This compound is not an end-product but a critical starting material. Its structure is frequently incorporated into biologically active molecules, particularly kinase inhibitors for oncology research.[12] The strategic placement of the fluoro and isopropoxy groups allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, similar fluoro-alkoxy aniline cores are central to the synthesis of inhibitors targeting kinases like EGFR.[12]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The information is derived from supplier Safety Data Sheets (SDS).[13][14][15]

| Aspect | Guideline | Hazard Statements | Precautionary Statements |

| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE): gloves, lab coat, and safety glasses. Avoid dust formation. | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[2] | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | - | P501: Dispose of contents/container to an approved waste disposal plant.[14] |

Conclusion

This compound is a well-defined chemical entity with significant potential in synthetic chemistry. This guide has provided an in-depth analysis of its molecular structure, supported by a framework of practical synthesis and state-of-the-art characterization techniques. By understanding the interplay of its structural features and chemical properties, researchers can confidently and safely leverage this versatile building block to advance the frontiers of drug discovery and materials science.

References

-

Ivy Fine Chemicals. this compound [CAS: 380430-47-7]. Available from: [Link]

-

Cenmed Enterprises. 4-Fluoro-2-isopropoxyaniline (C007B-523295). Available from: [Link]

-

PubChemLite. this compound (C9H12FNO). Available from: [Link]

-

PubChem. 4-Fluoroaniline | C6H6FN | CID 9731. Available from: [Link]

-

PubChem. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384. Available from: [Link]

-

ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available from: [Link]

-

Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Available from: [Link]

-

PubMed. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available from: [Link]

-

PMC. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Available from: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

SpectraBase. 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

- Google Patents. Preparation method of para-fluoroaniline.

-

ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Available from: [Link]

-

PubChem. 4-Isopropoxyaniline | C9H13NO | CID 82112. Available from: [Link]

-

YouTube. Quality control chemical products by infrared spectroscopy | FT-IR Basics. Available from: [Link]

Sources

- 1. CAS 380430-47-7 | this compound - Synblock [synblock.com]

- 2. usbio.net [usbio.net]

- 3. ivychem.com [ivychem.com]

- 4. 4-Isopropoxyaniline(7664-66-6) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

4-Fluoro-2-isopropoxyaniline hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 4-Fluoro-2-isopropoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 380430-47-7). Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on a scientifically grounded prediction of its solubility based on its molecular structure and the properties of analogous compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to determine the thermodynamic solubility using the gold-standard shake-flask method, coupled with a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to this compound

This compound is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a fluoro group, an isopropoxy group, and an aniline moiety, makes it a versatile building block. The hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent amine.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, formulation development, and assessing its potential bioavailability.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 380430-47-7 | [1][4][5] |

| Molecular Formula | C₉H₁₃ClFNO | [1][5] |

| Molecular Weight | 205.66 g/mol | [1][5] |

| Appearance | Expected to be a solid | General knowledge |

| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride | [1] |

Predicted Solubility Profile

Aqueous Solubility

As a hydrochloride salt of a primary aromatic amine, this compound is expected to exhibit moderate to good aqueous solubility.[2] The protonated ammonium group (R-NH₃⁺) can readily participate in hydrogen bonding with water molecules, significantly enhancing its solubility compared to the free base form.

However, several structural features will modulate its overall aqueous solubility:

-

The Aromatic Ring and Isopropoxy Group: The benzene ring and the isopropoxy substituent are hydrophobic and will limit the extent of aqueous solubility.

-

The Fluoro Group: The fluorine atom is highly electronegative and can participate in weak hydrogen bonding, which may slightly improve solubility.

-

pH-Dependence: The solubility of this compound will be highly dependent on the pH of the aqueous medium. In acidic to neutral conditions, the compound will exist predominantly in its ionized, more soluble form. As the pH increases towards the pKa of the anilinium ion, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

-

Common Ion Effect: In aqueous solutions containing chloride ions (e.g., hydrochloric acid or high concentrations of sodium chloride), the solubility of the hydrochloride salt may be suppressed due to the common ion effect.[6][7][8]

Organic Solvent Solubility

The solubility in organic solvents will be governed by the principle of "like dissolves like".[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to have good solubility in these solvents. The polar hydroxyl group of the solvent can interact with the polar anilinium hydrochloride moiety, while the alkyl portion of the solvent can solvate the hydrophobic aromatic ring and isopropoxy group. For the related compound 4-Fluoroaniline hydrochloride, it is soluble in methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in these solvents due to their ability to solvate the polar functional groups of the molecule.

-

Less Polar Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected. The related compound 3-isopropoxyaniline is slightly soluble in chloroform.[10][11]

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in non-polar solvents due to the polar nature of the hydrochloride salt.

Experimental Determination of Thermodynamic Solubility

Given the absence of published data, experimental determination of solubility is crucial. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[12] This is distinct from kinetic solubility, which is often a higher, non-equilibrium value obtained under conditions of rapid precipitation and is more relevant for high-throughput screening.[1][13][14][15]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., purified water, pH buffers, methanol, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.[16]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration of the dissolved compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: A flowchart of the shake-flask method for solubility.

Analytical Method for Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic amines.[18][19][20][21][22]

Suggested HPLC-UV Method

The following provides a starting point for developing a suitable HPLC method. Method optimization and validation are essential.

Table 2: Suggested HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or an acetate buffer) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| UV Detection | 280 nm (or wavelength of maximum absorbance determined by UV scan) |

Method Development Considerations:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Linearity and Range: Determine the concentration range over which the detector response is linear.

-

Accuracy and Precision: Assess the accuracy and precision of the method through replicate analyses of quality control samples.

Workflow for HPLC Quantification

The diagram below outlines the process for quantifying the dissolved compound.

Caption: Workflow for HPLC-based quantification of solubility.

Conclusion

While published quantitative solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and structural motifs allows for a reliable prediction of its solubility behavior. As a hydrochloride salt of an aromatic amine, it is expected to be soluble in polar solvents, with its aqueous solubility being highly pH-dependent. For drug development professionals and researchers requiring precise solubility data, this guide provides a robust framework, including a detailed shake-flask protocol and a suitable HPLC analytical method, to empirically determine this critical parameter. The methodologies outlined herein are grounded in established scientific principles and industry best practices, ensuring the generation of accurate and reproducible results.

References

-

Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

LookChem. 3-ISOPROXYANILINE. [Link]

-

Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

-

Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

Ardena. Optimising Solubility: Selecting the Right Technology for Early Drug Development. [Link]

-

FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. [Link]

-

ResearchGate. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

American Pharmaceutical Review. Solid State Considerations for Early Development. [Link]

-

PubChem. 4-Fluoroaniline. [Link]

-

Reddit. Ways of crashing out amines. [Link]

-

Wikipedia. Sarin. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

-

PubChem. 4-Isopropoxyaniline. [Link]

-

Pharmacompass. 3-isopropoxy aniline. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. ardena.com [ardena.com]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. rjpdft.com [rjpdft.com]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. lookchem.com [lookchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. agilent.com [agilent.com]

- 21. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]

- 22. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to the Spectral Analysis of 4-Fluoro-2-isopropoxyaniline Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS No. 380430-47-7), a key intermediate in pharmaceutical and materials science research.[1][2][3] While a complete experimental dataset for this specific salt is not widely available in the public domain, this document, intended for researchers, scientists, and drug development professionals, leverages spectral data from analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing data from structurally related molecules, this guide offers a robust framework for the characterization and quality control of this compound.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of growing importance in organic synthesis. The presence of a fluorine atom and an isopropoxy group on the aniline ring imparts unique electronic and steric properties, making it a valuable building block for novel therapeutic agents and functional materials.[4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic applications.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight of a compound.[5] This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in the established spectral characteristics of its structural analogues.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[6] For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the ammonium protons. The chemical shifts and multiplicities will be influenced by the electron-withdrawing effect of the fluorine atom and the ammonium group, and the electron-donating effect of the isopropoxy group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | Rationale & Analogous Data |

| Aromatic CH (H-3, H-5, H-6) | 6.8 - 7.5 | Multiplets | J(H-F) and J(H-H) couplings | The aromatic region for fluoro- and alkoxy-substituted anilines typically appears in this range. For 4-fluoroaniline, aromatic protons are observed at 6.55-6.85 ppm.[7] The presence of the electron-withdrawing ammonium group will likely shift these signals downfield. |

| Isopropoxy CH | 4.5 - 5.0 | Septet | ~6 Hz | The methine proton of the isopropoxy group is expected to be a septet due to coupling with the six methyl protons. In 4-isopropoxyaniline, this signal is observed around 4.47 ppm.[8] |

| Isopropoxy CH₃ | 1.2 - 1.5 | Doublet | ~6 Hz | The six equivalent methyl protons of the isopropoxy group will appear as a doublet due to coupling with the methine proton. This is consistent with data for other isopropoxy-substituted aromatics.[8] |

| Ammonium NH₃⁺ | 9.0 - 11.0 | Broad Singlet | N/A | The protons of the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. The chemical shift can be highly variable depending on concentration and solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and will be significantly influenced by the fluorine substituent, which causes characteristic C-F coupling.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Rationale & Analogous Data |

| C-F (C-4) | 155 - 165 | ¹J(C-F) ≈ 230-250 Hz | The carbon directly attached to fluorine will show a large one-bond coupling constant and appear significantly downfield. In 4-fluoroaniline, this carbon appears around 155.0 ppm with a J-coupling of 229.4 Hz.[7] |

| C-NH₃⁺ (C-1) | 130 - 140 | J(C-F) likely small | The carbon attached to the ammonium group will be deshielded. |

| C-O (C-2) | 145 - 155 | J(C-F) likely small | The carbon bearing the isopropoxy group will be shifted downfield. |

| Aromatic CH (C-3, C-5, C-6) | 110 - 130 | ²J(C-F) and ³J(C-F) ≈ 5-25 Hz | The other aromatic carbons will show smaller couplings to the fluorine atom. In 4-fluoroaniline, the carbon ortho to the fluorine shows a coupling of ~21 Hz, and the meta carbon shows a coupling of ~7 Hz.[7] |

| Isopropoxy CH | 70 - 75 | N/A | The methine carbon of the isopropoxy group is expected in this region, consistent with data for 4-isopropoxyaniline (69.4 ppm).[8] |

| Isopropoxy CH₃ | 20 - 25 | N/A | The methyl carbons of the isopropoxy group will appear in the aliphatic region, similar to 4-isopropoxyaniline (22.1 ppm).[8] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required due to the low natural abundance of ¹³C.[5]

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Rationale & Analogous Data |

| N-H (Ammonium) | 3200 - 2800 | N-H stretch | The N-H stretching vibrations of the ammonium salt are expected as a broad band in this region. |

| C-H (Aromatic) | 3100 - 3000 | C-H stretch | Characteristic stretching vibrations for sp² C-H bonds on the aromatic ring. |

| C-H (Aliphatic) | 3000 - 2850 | C-H stretch | Stretching vibrations of the isopropoxy group's sp³ C-H bonds. |

| C=C (Aromatic) | 1600 - 1450 | C=C stretch | Aromatic ring stretching vibrations. Substituted anilines typically show bands in this region. |

| C-N | 1350 - 1250 | C-N stretch | The stretching vibration of the aryl C-N bond. |

| C-O (Ether) | 1250 - 1000 | C-O stretch | Asymmetric and symmetric C-O-C stretching of the isopropoxy group. Aryl alkyl ethers typically show a strong band in this region. |

| C-F | 1250 - 1050 | C-F stretch | The C-F stretching vibration is expected in this region and is often strong. |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

For the analysis of this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum would show the molecular ion of the free base.

| Ion | Predicted m/z | Description | Rationale & Analogous Data |

| [M+H]⁺ | 170.1 | Protonated molecule of the free base (C₉H₁₂FNO) | The molecular weight of the free base is 169.20 g/mol . The [M+H]⁺ ion is the expected parent ion in ESI-MS.[9] |

| [M-C₃H₆+H]⁺ | 128.1 | Loss of propene from the protonated molecule | A common fragmentation pathway for isopropoxy-substituted compounds is the loss of propene. |

| [M-C₃H₇O]⁺ | 110.0 | Loss of the isopropoxy radical | Cleavage of the ether bond can lead to this fragment. |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a good signal for the [M+H]⁺ ion.

-

Caption: Logical flow of a mass spectrometry experiment.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar compounds, a comprehensive spectral profile has been established, offering a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this compound. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for further research and development.

References

-

SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

ChemRxiv. (2023). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]

-

PMC. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Isopropylamino-aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Propan-2-yloxy)aniline. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-isopropoxyaniline Hydrochloride

This guide provides a comprehensive overview of the synthesis of 4-Fluoro-2-isopropoxyaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the desired hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles and experimental considerations.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of significant interest in organic synthesis. Its molecular architecture, featuring a fluorine atom, an isopropoxy group, and an amino group on a benzene ring, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the isopropoxy and amino groups provide handles for further chemical modifications.[1]

This versatile intermediate is primarily utilized in the development of novel pharmaceuticals, particularly in the creation of targeted therapies for conditions such as inflammation, infections, and neurological disorders.[1] In the agrochemical sector, it serves as a precursor for the synthesis of advanced pesticides and herbicides, contributing to improved crop protection and yields.[1]

This guide will delineate a robust and reproducible synthetic route to this compound, commencing with the etherification of 4-fluoro-2-nitrophenol, followed by the reduction of the nitro group, and concluding with the formation of the hydrochloride salt.

Overall Synthetic Strategy

The synthesis of this compound is a three-step process that begins with the readily available starting material, 4-fluoro-2-nitrophenol. The overall transformation is depicted below:

Caption: Williamson ether synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene.

Experimental Protocol:

-

To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

-

Heat the mixture to 80 °C and add 2-bromopropane (1.2 eq.) dropwise over 30 minutes.

-

Maintain the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-fluoro-2-isopropoxy-1-nitrobenzene as a yellow oil.

Causality Behind Experimental Choices:

-

Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the phenol. It is preferred over stronger bases like sodium hydride to minimize potential side reactions.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to facilitate the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.

-

Temperature: The reaction is heated to 80 °C to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.

Step 2: Reduction of 4-Fluoro-2-isopropoxy-1-nitrobenzene to 4-Fluoro-2-isopropoxyaniline

The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic medium. This method is generally selective for the nitro group and tolerant of other functional groups present in the molecule. [2][3] Reaction Scheme:

Caption: Reduction of the nitro group to form the aniline.

Experimental Protocol:

-

To a solution of 4-fluoro-2-isopropoxy-1-nitrobenzene (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (4.0 eq.).

-

Cool the mixture in an ice bath and add concentrated hydrochloric acid (5.0 eq.) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate to a pH of ~8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-2-isopropoxyaniline as a crude oil, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Tin(II) Chloride (SnCl₂): A classic and reliable reducing agent for aromatic nitro compounds. It is effective and relatively inexpensive. [2]* Hydrochloric Acid (HCl): Creates the acidic environment necessary for the reduction to proceed.

-

Ethanol: A common solvent for this type of reduction, as it dissolves both the organic substrate and the inorganic reagents to some extent.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine. This is achieved by treating the free base with hydrochloric acid.

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude 4-fluoro-2-isopropoxyaniline (1.0 eq.) in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise with stirring.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Causality Behind Experimental Choices:

-

HCl in Diethyl Ether: Using a solution of HCl in an organic solvent allows for the controlled precipitation of the hydrochloride salt, minimizing the presence of water which could affect the product's stability and purity.

-

Diethyl Ether: A good solvent for the free base but a poor solvent for the hydrochloride salt, which facilitates the precipitation and isolation of the final product.

Physicochemical Properties and Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Fluoro-2-isopropoxy-1-nitrobenzene | C₉H₁₀FNO₃ | 199.18 | Yellow Oil |

| 4-Fluoro-2-isopropoxyaniline | C₉H₁₂FNO | 169.20 | Oil |

| This compound | C₉H₁₃ClFNO | 205.66 | Solid |

Characterization Data for this compound: [4]

-

Appearance: Off-white to light yellow crystalline solid.

-

Purity (by HPLC): ≥98%

-

Storage: Store in a dry, sealed place.

Note: Detailed NMR and IR spectral data should be acquired for each batch to confirm the structure and purity of the synthesized compounds. Representative data for similar compounds can be found in the literature for comparison. [5][6]

Safety Considerations

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Specific Hazards:

-

4-Fluoro-2-nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It is a suspected teratogen.

-

Tin(II) chloride: Harmful if swallowed and causes severe skin burns and eye damage.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.

-

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable process that utilizes well-established organic transformations. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and agrochemical development. The provided protocols, along with the rationale behind the experimental choices, are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs.

References

- SnCl2 reduction of Nitro, Hive Novel Discourse.

-

4-Fluoro-2-isopropoxyaniline - MySkinRecipes. Available at: [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. Available at: [Link]

-

A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. Available at: [Link]

-

Nitro Reduction - SnCl2 - Common Organic Chemistry. Available at: [Link]

-

4-Fluoro-2-isopropoxyaniline (C007B-523295) - Cenmed Enterprises. Available at: [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]

-

This compound (C9H12FNO) - PubChemLite. Available at: [Link]

-

(12) United States Patent - Googleapis.com. Available at: [Link]

-

This compound [CAS: 380430-47-7]. Available at: [Link]

-

2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem. Available at: [Link]

- Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide - Google Patents.

-

NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - European Patent Office - EP 3696156 B1. Available at: [Link]

- US4164517A - Preparation of fluoronitrobenzene - Google Patents.

-

Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. Available at: [Link]

-

WO 2025/109026 A1 - Googleapis.com. Available at: [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available at: [Link]

- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents.

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. Available at: [Link]

- US4322434A - N-Substituted-4-(polyfluoro-2-hydroxy-2-propyl)anilines and compounds related thereto - Google Patents.

-

(PDF) Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - ResearchGate. Available at: [Link]

- CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents.

-

4-Fluoro-1-isopropoxy-2-nitrobenzene | C9H10FNO3 | CID 53255709 - PubChem. Available at: [Link]

-

4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. Available at: [Link]

-

The reduction reaction of 1‐fluoro 2‐nitrobenzene. - ResearchGate. Available at: [Link]

Sources

- 1. 4-Fluoro-2-isopropoxyaniline [myskinrecipes.com]

- 2. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]

- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 4. CAS 380430-47-7 | this compound - Synblock [synblock.com]

- 5. 4-Isopropoxyaniline(7664-66-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4-Fluoro-2-isopropoxyaniline hydrochloride: A Core Intermediate in Modern Synthesis

Abstract

Substituted anilines are foundational pillars in the construction of complex molecular architectures, serving as indispensable precursors in pharmaceuticals, agrochemicals, and materials science. Among these, 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS: 380430-47-7) has emerged as a particularly valuable intermediate. Its unique trifecta of functional groups—a nucleophilic amine, a metabolically robust fluorine atom, and a sterically influential isopropoxy group—provides a nuanced platform for synthetic chemists to achieve precise molecular design. This guide offers an in-depth technical examination of this compound, from its synthesis and physicochemical properties to its strategic application in drug development, grounded in field-proven insights and established protocols.

Core Physicochemical & Safety Profile

Understanding the fundamental properties and hazards of an intermediate is the first step in its effective and safe utilization. This compound is typically a solid at room temperature, valued for its improved stability and handling characteristics compared to the free base.

Physicochemical Data